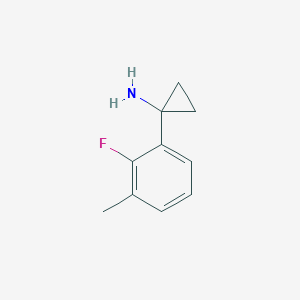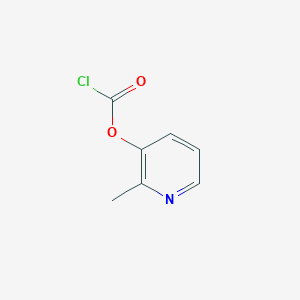
2-Methylpyridin-3-YL chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpyridin-3-YL chloroformate is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyridin-3-YL chloroformate typically involves the reaction of 2-methylpyridine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction scheme is as follows:
2-Methylpyridine+Phosgene→2-Methylpyridin-3-YL chloroformate
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low level to control the reaction rate and avoid decomposition of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and automated systems to handle the hazardous nature of phosgene. The process includes rigorous safety measures, such as closed systems and continuous monitoring, to ensure the safety of workers and the environment.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpyridin-3-YL chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylpyridine and carbon dioxide.
Reduction: It can be reduced to 2-methylpyridine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium, mild temperature
Major Products Formed
Carbamates: Formed by reaction with amines
Carbonates: Formed by reaction with alcohols
2-Methylpyridine: Formed by hydrolysis or reduction
Applications De Recherche Scientifique
2-Methylpyridin-3-YL chloroformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-Methylpyridin-3-YL chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates or carbonates, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reagent in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl chloroformate: Similar in structure but lacks the pyridine ring.
Ethyl chloroformate: Similar in structure but has an ethyl group instead of a methyl group.
Phenyl chloroformate: Similar in structure but has a phenyl group instead of a pyridine ring.
Uniqueness
2-Methylpyridin-3-YL chloroformate is unique due to the presence of the pyridine ring, which imparts specific chemical properties and reactivity. The pyridine ring can participate in additional interactions, such as coordination with metal ions, making it a versatile reagent in various chemical reactions.
Propriétés
Formule moléculaire |
C7H6ClNO2 |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
(2-methylpyridin-3-yl) carbonochloridate |
InChI |
InChI=1S/C7H6ClNO2/c1-5-6(11-7(8)10)3-2-4-9-5/h2-4H,1H3 |
Clé InChI |
AYEUTZVHXMXTHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


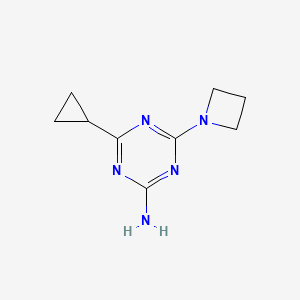
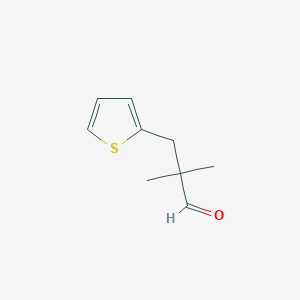
![2-[2-(Methylsulfanyl)ethyl]piperidine](/img/structure/B13235686.png)
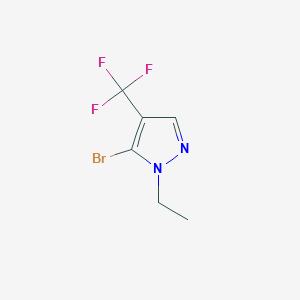

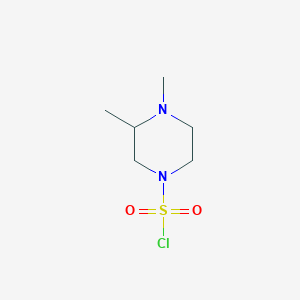
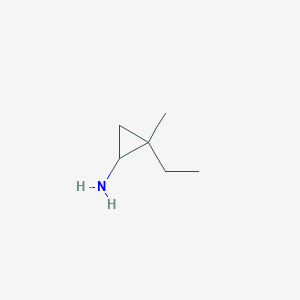
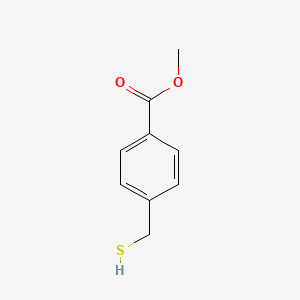
![3-[1-(2-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235720.png)
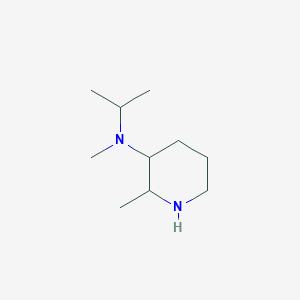
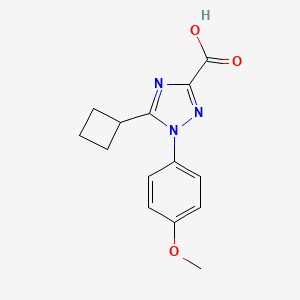
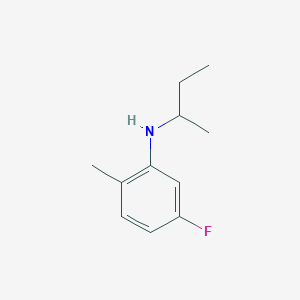
![2-Phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B13235734.png)
